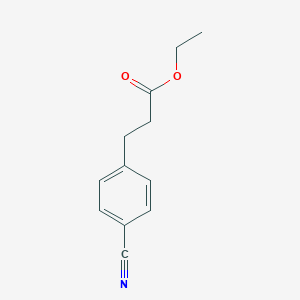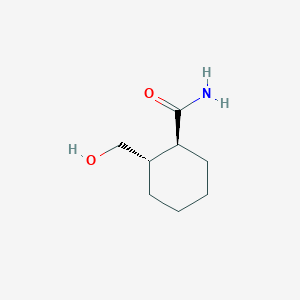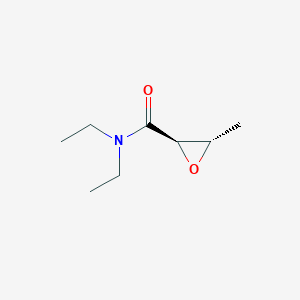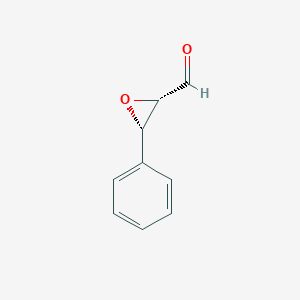![molecular formula C9H7NO3S B058568 2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate CAS No. 115045-84-6](/img/structure/B58568.png)
2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) is a chemical compound belonging to the benzothiazolone family. Benzothiazolones are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) typically involves the acetylation of 2(3H)-Benzothiazolone. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is usually performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The acetoxy group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts, such as sodium hydroxide or sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazolone derivatives depending on the substituent introduced.
Scientific Research Applications
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2(3H)-Benzothiazolone: The parent compound without the acetoxy group.
5-Hydroxy-2(3H)-Benzothiazolone: A hydroxylated derivative.
5-Methyl-2(3H)-Benzothiazolone: A methylated derivative.
Comparison: 2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) is unique due to the presence of the acetoxy group, which can influence its chemical reactivity and biological activity. Compared to its parent compound, the acetoxy derivative may exhibit different solubility, stability, and interaction with biological targets. The presence of the acetoxy group can also make it a useful intermediate for further chemical modifications.
Properties
CAS No. |
115045-84-6 |
|---|---|
Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(2-oxo-3H-1,3-benzothiazol-5-yl) acetate |
InChI |
InChI=1S/C9H7NO3S/c1-5(11)13-6-2-3-8-7(4-6)10-9(12)14-8/h2-4H,1H3,(H,10,12) |
InChI Key |
SDSVKIDNMGLFSG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)SC(=O)N2 |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)SC(=O)N2 |
Synonyms |
2(3H)-Benzothiazolone,5-(acetyloxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)

![Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)](/img/structure/B58494.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)



![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)

![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)

